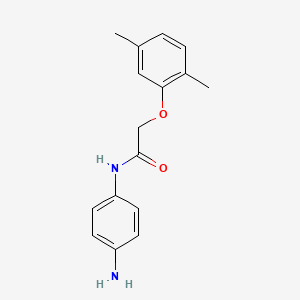

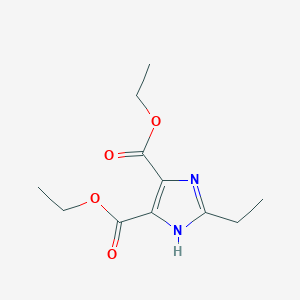

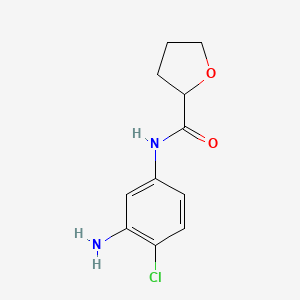

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Overview

Description

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a valuable precursor in synthesizing these compounds . The chloro and nitrile groups present in the compound can undergo various reactions, allowing for the creation of a wide range of piperidine derivatives with potential pharmacological activities.

Pharmacological Research

Due to the presence of the piperidine moiety, this compound is significant in pharmacological research . It can be used to develop new drugs, especially considering that piperidine structures are found in many pharmaceuticals. Researchers can explore its efficacy and safety in preclinical trials as a potential therapeutic agent.

Biological Activity Studies

The compound’s structure makes it a candidate for studying biological activity . It can be used to synthesize derivatives that may interact with various biological targets, such as enzymes or receptors, to understand their mechanism of action or to discover new biological pathways.

Chemical Synthesis Methodology

This compound can be used to develop new chemical synthesis methodologies . Its unique structure allows chemists to explore different synthetic routes, including cyclization, amination, and multicomponent reactions, which are fundamental in organic chemistry research.

Material Science Applications

In material science, 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride can be used to modify the properties of materials . For instance, it could be incorporated into polymers to enhance their stability or to introduce specific functional groups that confer new properties.

Analytical Chemistry

As a standard compound in analytical chemistry, it can be used to calibrate instruments or as a reference material in various analytical techniques . Its well-defined structure and properties make it suitable for this purpose.

properties

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUCCVWRWHHMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1620482-39-4 | |

| Record name | Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)